molecular formula C5H3ClN4 B8619622 3-Chloro-1H-pyrazolo[4,3-d]pyrimidine

3-Chloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B8619622
M. Wt: 154.56 g/mol
InChI Key: URQJLEHTWPIESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C5H3ClN4 and its molecular weight is 154.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Properties : 3-Chloro-1H-pyrazolo[4,3-d]pyrimidine has demonstrated potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for targeted cancer therapies.
  • Enzyme Inhibition : The compound has shown efficacy in inhibiting various enzymes, including those involved in cancer progression and viral replication. Its derivatives have been evaluated for their ability to inhibit mutant and wild-type forms of the epidermal growth factor receptor (EGFR), with promising results indicating potential in treating lung cancer .

2. Biological Activity

  • Antiviral Effects : Recent studies have explored the compound's antiviral properties against SARS-CoV-2. Certain derivatives exhibited significant antiviral activity with IC50 values ranging from 1.2 to 2.34 µM, suggesting broader therapeutic applications beyond oncology.
  • Anti-inflammatory Applications : Research has indicated that pyrazolo[4,3-d]pyrimidine derivatives possess anti-inflammatory properties. They have been shown to inhibit prostaglandin synthesis, which is crucial for inflammation management .

3. Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound. Modifications at various positions on the pyrazolo and pyrimidine rings can significantly influence its potency and selectivity toward different biological targets. For example:

  • Substitution Patterns : Electron-withdrawing groups at specific positions enhance potency against cancer cell lines by improving binding affinity to kinase targets .

EGFR Inhibition Study

A study focused on synthesizing new derivatives of pyrazolo[4,3-d]pyrimidines demonstrated that this compound effectively inhibits both wild-type and mutant EGFR variants. The most promising derivative showed an IC50 value of 0.016 µM against EGFR WT, highlighting its potential as a targeted therapy for lung cancer patients harboring EGFR mutations.

Antiviral Activity

In another research effort, derivatives of pyrazolo[4,3-d]pyrimidines were tested for their antiviral properties against SARS-CoV-2. The results indicated that certain compounds within this class exhibited significant antiviral activity with IC50 values ranging from 1.2 to 2.34 µM against viral replication, suggesting a broader therapeutic application beyond oncology.

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

3-chloro-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5H3ClN4/c6-5-4-3(9-10-5)1-7-2-8-4/h1-2H,(H,9,10)

InChI Key

URQJLEHTWPIESE-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC2=C(NN=C21)Cl

Origin of Product

United States

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